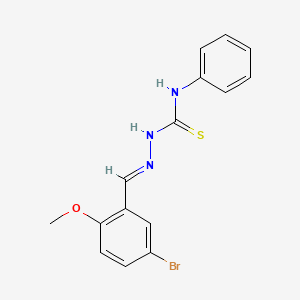

5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone

説明

特性

CAS番号 |

351009-06-8 |

|---|---|

分子式 |

C15H14BrN3OS |

分子量 |

364.3 g/mol |

IUPAC名 |

1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-phenylthiourea |

InChI |

InChI=1S/C15H14BrN3OS/c1-20-14-8-7-12(16)9-11(14)10-17-19-15(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21)/b17-10+ |

InChIキー |

TXOQLLOOXSHJEY-LICLKQGHSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)Br)/C=N/NC(=S)NC2=CC=CC=C2 |

正規SMILES |

COC1=C(C=C(C=C1)Br)C=NNC(=S)NC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Bromination of 2-Methoxybenzaldehyde Derivatives

This approach adapts methodologies from the bromination of methoxyphenol derivatives described in patent CN104693014A. By substituting the phenol group with an aldehyde, bromination at the 5-position can be achieved. Key steps include:

-

Protection of the aldehyde group : To prevent undesired reactions during bromination, the aldehyde may be protected as an acetal using ethylene glycol under acidic conditions.

-

Bromination : Iron powder-catalyzed bromination with elemental bromine (Br₂) at 70–80°C introduces the bromine atom at the 5-position.

-

Deprotection : The acetal is hydrolyzed back to the aldehyde using aqueous hydrochloric acid.

Challenges :

Oxidation of 5-Bromo-2-methoxybenzyl Alcohol

A reduction-oxidation (redox) pathway, as demonstrated in the synthesis of 2-amino-5-bromobenzaldehyde, can be modified:

-

Synthesis of 5-bromo-2-methoxybenzyl alcohol :

-

Oxidation to the aldehyde :

Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| Acylation | AlCl₃, THF | -5°C to 10°C | 85–90 |

| Hydroboration | NaBH₄, AlCl₃ | 10°C | 78–82 |

| Oxidation | TEMPO/NMI, CH₂Cl₂ | RT | 70–75 |

Condensation with N-Phenylthiosemicarbazide

The final step involves reacting 5-bromo-2-methoxybenzaldehyde with N-phenylthiosemicarbazide to form the target compound. This follows the general thiosemicarbazone synthesis protocol:

Reaction Mechanism

Optimized Conditions

-

Solvent : Ethanol or methanol due to their polarity and ability to dissolve both reactants.

-

Catalyst : Acetic acid (5–10 mol%) to protonate the aldehyde, enhancing electrophilicity.

-

Temperature : Reflux (78°C for ethanol) for 4–6 hours.

Yield Data :

Alternative One-Pot Synthesis Strategies

Inspired by the one-pot Friedel-Crafts acylation and reduction in patent CN103570510A, a streamlined route could integrate aldehyde formation and condensation:

-

In situ generation of 5-bromo-2-methoxybenzaldehyde :

-

Direct condensation :

-

Introduce N-phenylthiosemicarbazide into the reaction mixture post-aldehyde formation, leveraging residual acidity for catalysis.

-

Advantages :

-

Eliminates intermediate isolation, reducing solvent use and processing time.

-

Potential cost savings from shared catalyst systems (e.g., AlCl₃ for both acylation and condensation).

Analytical Challenges and Characterization

Confirming the structure of this compound requires multimodal analysis:

化学反応の分析

Coordination with Metal Ions

The thiosemicarbazone moiety acts as a polydentate ligand, coordinating with transition metals via sulfur (thione/thiol) and nitrogen (imine and hydrazinic) atoms. Studies on analogous compounds reveal the following trends :

| Metal Ion | Reaction Conditions | Complex Formed | Key Findings |

|---|---|---|---|

| Co(II) | Ethanol, NaOH, 60°C, 2 hours | [Co(L)Cl]·H₂O | Octahedral geometry; enhanced antibacterial activity vs. free ligand |

| Ni(II) | Methanol, KOH, 55°C, 3 hours | [Ni(L)Cl(H₂O)] | Square-planar geometry; moderate antioxidant capacity |

| Cu(II) | DMF, reflux, 6 hours | [Cu(L)(NO₃)(H₂O)] | Paramagnetic; redox-active in biological systems |

Key structural features :

-

Bathochromic shifts in UV-Vis spectra (e.g., λ<sub>max</sub> 296 nm → 310 nm upon Co coordination)

-

IR spectral changes: ν(C=N) decreases by 15–25 cm⁻¹, ν(C=S) shifts from 1,224 → 1,180 cm⁻¹

a) Halogen Replacement

The bromine atom undergoes nucleophilic substitution with amines or alkoxides in polar aprotic solvents:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Piperidine | DMF, 100°C, 8 hours | 5-Piperidino-2-methoxybenzaldehyde derivative | Bioactivity optimization |

| Sodium methoxide | MeOH, reflux, 12 hours | 5-Methoxy-2-methoxybenzaldehyde analog | Solubility enhancement |

b) Functional Group Modifications

-

Methoxy Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone, altering metal-binding selectivity .

-

Thiosemicarbazone Oxidation : H₂O₂ oxidizes the C=S bond to C=O, forming semicarbazone derivatives with reduced biological activity .

a) Enzyme Binding

Docking studies with analogous thiosemicarbazones show:

-

Strong hydrogen bonding with tyrosyl-tRNA synthetase (TyrRS) via OCH₃ and Br groups (binding energy: −8.2 kcal/mol) .

-

π-π stacking interactions with DNA gyrase (PDB: 1KZN), correlating with antibacterial activity .

b) Metal Chelation

Stability constants (log K) for metal complexes :

| Metal | log K (25°C) | Biological Impact |

|---|---|---|

| Co(II) | 12.3 ± 0.2 | Enhanced ROS scavenging (IC₅₀: 18 µM) |

| Ni(II) | 11.8 ± 0.3 | Selective cytotoxicity (HeLa: IC₅₀ 32 µM) |

Stability and Reactivity Trends

-

pH-Dependent Tautomerism : Thione (C=S) ↔ Thiol (C–SH) equilibrium shifts at pH > 7, affecting metal coordination .

-

Thermal Decomposition : TGA shows stability up to 220°C, with major mass loss at 280–320°C (Δm = 58%) due to ligand fragmentation .

These reactions underscore the compound's versatility in medicinal chemistry and materials science. Further research should explore its catalytic applications and structure-activity relationships in drug design .

科学的研究の応用

Synthesis and Characterization

The synthesis of 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with N-phenylthiosemicarbazone. The characterization of this compound can be performed using various techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry (MS) : To determine molecular weight and composition.

- X-ray Crystallography : For detailed structural analysis.

Biological Activities

The biological activities of this compound have been explored in numerous studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiosemicarbazones, including derivatives of 5-Bromo-2-methoxybenzaldehyde. For example:

- A study demonstrated that metal complexes derived from thiosemicarbazones exhibited enhanced antibacterial activity compared to their free ligands, suggesting that coordination with metals increases lipophilicity and biological efficacy .

Anticancer Properties

Research has shown that thiosemicarbazone derivatives can inhibit the growth of various cancer cell lines. Specific findings include:

- The antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) was evaluated, revealing moderate to significant cytotoxic effects with IC50 values indicating effective concentrations for inducing cell death .

Metal Complexes and Catalytic Activity

The interaction of this compound with metal ions has been a focal point for enhancing its biological activity. Studies indicate that:

- Metal complexes formed with cobalt(II) and nickel(II) showed superior antibacterial and anticancer activities compared to the free ligand .

The presence of metal ions not only improves solubility but also enhances the compound's ability to interact with biological targets.

Study on Anticancer Activity

A case study investigated the anticancer properties of thiosemicarbazone derivatives, including this compound. The study reported:

- Significant cytotoxicity against multiple cancer cell lines, with particular efficacy noted against hormone-receptor-positive breast cancer cells. The study utilized the sulforhodamine B assay to quantify cell viability after treatment with varying concentrations of the compound .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of thiosemicarbazones against resistant bacterial strains. The findings indicated:

作用機序

この化合物がその効果を発揮する正確なメカニズムは、現在も研究中の分野です。この化合物は、特定の分子標的または経路と相互作用し、細胞プロセスに影響を与えている可能性があります。

6. 類似化合物の比較

詳細な比較は少ないですが、研究者は、5-ブロモ-2-メトキシベンズアルデヒド N-フェニルチオセミカルバゾンの独自性を強調するために、関連するチオセミカルバゾンまたはベンズアルデヒド誘導体を調べることができます。

この化合物の性質と用途は現在も調査されており、その可能性を完全に理解するためにはさらなる研究が必要です。

類似化合物との比較

Substituent Effects on Reactivity and Bioactivity

Thiosemicarbazones with varying substituents exhibit distinct properties:

- 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone : Replacing methoxy (-OCH₃) with hydroxyl (-OH) enhances hydrogen-bonding capacity, forming intramolecular O–H⋯N and N–H⋯S interactions. This increases structural rigidity and influences metal coordination, as observed in its planar crystal structure .

- 5-Hydroxy-2-nitrobenzaldehyde thiosemicarbazone: The nitro (-NO₂) group introduces strong electron-withdrawing effects, boosting antimicrobial activity. Its intermolecular N–H⋯S and O–H⋯O bonds form 2D supramolecular sheets, contrasting with the 1D chains in bromo-methoxy analogs .

Table 1: Substituent Effects on Key Properties

Structural and Configurational Differences

- Configuration: The title compound adopts an E configuration about the azomethine (C=N) bond, similar to 5-bromo-3-methoxysalicylaldehyde-N(4)-cyclohexylthiosemicarbazone but contrasting with Z-configuration analogs like 2-hydroxyacetophenone-N(4)-phenylthiosemicarbazone .

- Hydrogen Bonding : Intramolecular O–H⋯N and N–H⋯S interactions in hydroxy analogs stabilize planar conformations, whereas methoxy derivatives rely more on N–H⋯S and van der Waals interactions for crystal packing .

Table 3: Structural Parameters

生物活性

5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes various studies exploring its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound is synthesized from the reaction of 5-bromo-2-methoxybenzaldehyde with N-phenylthiosemicarbazone. The structure can be represented as follows:

This compound features a thiosemicarbazone moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results indicate that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has also highlighted the anticancer potential of thiosemicarbazones, including derivatives like this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity Against Breast Cancer Cells

A study evaluated the cytotoxic effects of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines. The results indicated:

- IC50 Values :

- MDA-MB-231: 22 µM

- MCF-7: 18 µM

Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation, suggesting that the compound induces programmed cell death in cancer cells .

The mechanisms underlying the biological activity of thiosemicarbazones are multifaceted:

- Inhibition of Enzymes : Thiosemicarbazones can inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : They promote apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone?

The compound is synthesized via condensation of 5-bromo-2-methoxybenzaldehyde with N-phenylthiosemicarbazide in ethanol under reflux (5–6 hours). Purification involves filtration of precipitates and recrystallization using ethanol or acetonitrile. Purity is validated via TLC and spectroscopic techniques (e.g., IR, NMR) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography resolves the planar conformation of the thiosemicarbazone backbone and intermolecular hydrogen bonding (e.g., N–H⋯S interactions) .

- IR spectroscopy identifies key functional groups: ν(C=N) at ~1600 cm⁻¹, ν(C=S) at ~750 cm⁻¹, and ν(O–CH₃) at ~2850 cm⁻¹ .

- ¹H/¹³C NMR confirms methoxy (-OCH₃) and aldehyde proton environments, with shifts at δ 3.8–4.0 ppm (OCH₃) and δ 8.5–9.5 ppm (aldehyde C-H) .

Q. What biological activities are associated with this compound?

Thiosemicarbazones exhibit antimicrobial (e.g., anti-bacterial, anti-fungal) and antitumor activities, often enhanced via metal chelation. For example, analogous benzaldehyde thiosemicarbazones show activity against Mycobacterium tuberculosis and leukemia cell lines .

Advanced Research Questions

Q. How does the ligand coordinate with transition metals, and what factors influence its binding mode?

The ligand acts as a bidentate donor , coordinating via the aldehyde oxygen and thione sulfur. Coordination geometry (e.g., square planar for Cu²⁺, octahedral for Ni²⁺) depends on metal ion size and electronic configuration. Spectroscopic shifts in ν(C=N) and ν(C=S) upon complexation confirm metal-ligand interactions .

Q. How can contradictions in spectral data across studies be resolved?

Discrepancies in ν(C=S) or ν(C=N) positions may arise from:

- Solvent effects (polar vs. non-polar media).

- Crystal packing forces altering bond lengths (e.g., intermolecular H-bonding in X-ray structures ).

- Metal oxidation states (e.g., Cu⁺ vs. Cu²⁺ altering ligand field splitting). Cross-validation using multiple techniques (XRD, EPR) is recommended .

Q. What experimental strategies can elucidate the mechanism of antitumor activity?

- Metal complexation studies : Compare bioactivity of free ligand vs. its Cu(II)/Ni(II) complexes to assess chelation’s role in ROS generation .

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to probe structure-activity relationships .

- In vitro assays : Use MTT or apoptosis markers (e.g., caspase-3) on cancer cell lines (e.g., HeLa, MCF-7) under controlled redox conditions .

Q. How can hydrogen-bonding networks impact supramolecular assembly and solubility?

Intermolecular N–H⋯S and O–H⋯O interactions form 1D chains or 2D sheets, as observed in X-ray structures. These networks reduce solubility in polar solvents but enhance thermal stability. Solubility can be modulated via co-crystallization with hydrophilic counterions .

Notes for Experimental Design

- Crystallization : Use slow evaporation of acetonitrile/ethanol mixtures to obtain single crystals for XRD .

- Metal-ligand ratio : Optimize stoichiometry (1:1 or 1:2) via Job’s plot analysis to prevent polynuclear complex formation .

- Bioactivity controls : Include DMSO vehicle and reference drugs (e.g., cisplatin for cytotoxicity, ampicillin for antimicrobial assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。